molecular formula C12H17N3O B1399236 N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide CAS No. 1316227-46-9

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide

Cat. No. B1399236
M. Wt: 219.28 g/mol
InChI Key: WTCQQGAWCIBBBV-UHFFFAOYSA-N
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Description

“N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Properties

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide derivatives have been synthesized and characterized, demonstrating significant anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked blood vessel formation in vivo and exhibited strong DNA binding and cleavage abilities, suggesting their potential as anticancer agents due to their dual effects on anti-angiogenesis and cytotoxicity (Kambappa et al., 2017).

Glycine Transporter 1 Inhibitor

A structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound demonstrated a higher CNS multiparameter optimization score and different physicochemical properties compared to its analogues, indicating its potential for treating central nervous system disorders (Yamamoto et al., 2016).

PCSK9 mRNA Translation Inhibitors

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation. Specific analogues from this chemical series exhibited improved potency and safety profiles, highlighting their potential in treating conditions associated with PCSK9, such as hypercholesterolemia (Londregan et al., 2018).

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide derivatives. This technique offers an effective and low-cost method for quality control in pharmaceuticals (Ye et al., 2012).

Antidepressant and Nootropic Agents

Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide, have shown potential as antidepressant and nootropic agents. Their synthesis and pharmacological activity have been explored, indicating the CNS activity potential of the 2-azetidinone skeleton (Thomas et al., 2016).

Future Directions

The future directions for research on “N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide” could involve further exploration of its pharmacological applications . The development of novel piperidine compounds with different biological profiles is an ongoing area of research .

properties

IUPAC Name

N-methyl-3-pyridin-2-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-13-11(16)12(6-4-7-14-9-12)10-5-2-3-8-15-10/h2-3,5,8,14H,4,6-7,9H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCQQGAWCIBBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCNC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide
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Reactant of Route 6
N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide

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